![molecular formula C19H25NO4S2 B2805261 N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-(4-(methylsulfonyl)phenyl)propanamide CAS No. 2034467-40-6](/img/structure/B2805261.png)
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-(4-(methylsulfonyl)phenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-(4-(methylsulfonyl)phenyl)propanamide is a synthetic compound that belongs to the family of fatty acid amide hydrolase (FAAH) inhibitors. It is commonly referred to as AM3506 and has been the subject of extensive scientific research due to its potential therapeutic applications.
Scientific Research Applications
Enantioselective Bioreduction
N-methyl-3-oxo-3-(thiophen-2-yl)propanamide was bioreduced by Rhodotorula glutinis to produce (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide, a key intermediate in producing the antidepressant (S)-duloxetine. This process showcased high enantioselectivity, with more than 99.5% enantiomeric excess, and a conversion rate above 95%, highlighting its potential for efficient drug synthesis (Tang et al., 2011).
Quantum Chemical Studies and Characterization
Quantum Chemical Analysis
N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-[(4-methylphenyl)sulfonyl]propanamide, known for treating prostate cancer, underwent quantum chemical studies using Arguslab software. The analysis involved evaluating steric energy, visualizing excited state properties, and finding the most energetically favorable conformation for blocking androgen receptors. This detailed computational study contributed to understanding the drug's interactions and efficacy at a molecular level (Otuokere & Amaku, 2015).
Pharmacokinetic and Metabolic Profiling
Selective Androgen Receptor Modulator Metabolism
S-1, a selective androgen receptor modulator, was studied for its pharmacokinetics and metabolism in rats. The compound exhibited a low clearance rate, a moderate volume of distribution, and a terminal half-life ranging from 3.6 to 5.2 hours. Additionally, the study identified 40 phase I and phase II metabolites, providing a comprehensive understanding of the compound's metabolic pathway and its potential therapeutic applications (Wu et al., 2006).
properties
IUPAC Name |
N-(5-hydroxy-3-thiophen-3-ylpentyl)-3-(4-methylsulfonylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4S2/c1-26(23,24)18-5-2-15(3-6-18)4-7-19(22)20-11-8-16(9-12-21)17-10-13-25-14-17/h2-3,5-6,10,13-14,16,21H,4,7-9,11-12H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPQCMDQLAIGONL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCCC(CCO)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-(4-(methylsulfonyl)phenyl)propanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.